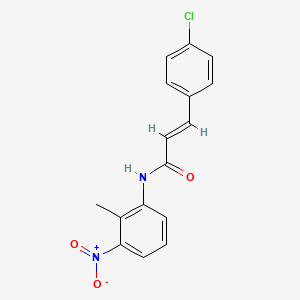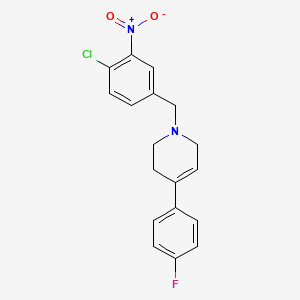
2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide, also known as CCMB, is a chemical compound that has been widely used in scientific research. CCMB is a member of the benzamide family of compounds and is known for its biological and pharmacological properties.
作用机制
The mechanism of action of 2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide is not fully understood, but it is believed to act by inhibiting certain enzymes or proteins involved in cell growth and proliferation. 2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression and regulation. Inhibition of HDACs can lead to changes in gene expression and cell differentiation, ultimately leading to cell death.
Biochemical and Physiological Effects
2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide has been shown to induce apoptosis and inhibit cell growth. In neurons, 2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide has been shown to modulate the activity of GABA receptors, leading to changes in neurotransmitter release and synaptic plasticity.
实验室实验的优点和局限性
One advantage of using 2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide in lab experiments is its high potency and selectivity. 2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide has been shown to have a high affinity for certain proteins and enzymes, making it a useful tool for studying their function. However, one limitation of using 2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide is its potential toxicity. 2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide has been shown to be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for research involving 2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide. One area of interest is the development of new cancer therapies based on 2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide. Researchers are exploring the use of 2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide and other benzamide compounds as potential anticancer agents.
Another area of interest is the development of new antibiotics based on 2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide. Researchers are investigating the potential of 2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide and other benzamide compounds as novel antibiotics to combat antibiotic-resistant bacteria.
In addition, researchers are exploring the use of 2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide as a tool to study the role of certain proteins and enzymes in various biological processes. By understanding the mechanism of action of 2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide, researchers may be able to develop new treatments for a variety of diseases and disorders.
合成方法
2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide can be synthesized by reacting 4-chloro-2-methylaniline with 2-chloro-5-nitrobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure 2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide.
科学研究应用
2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide has been used in various scientific research applications, including cancer research, neuroscience, and drug discovery. 2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been used as a tool to study the role of certain proteins in cancer development and progression.
In neuroscience research, 2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide has been used as a tool to study the function of certain neurotransmitter receptors and their role in various neurological disorders. 2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide has been shown to modulate the activity of GABA receptors, which are involved in anxiety and epilepsy.
2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide has also been used in drug discovery research, particularly in the development of new antibiotics. 2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide has been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli.
属性
IUPAC Name |
2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3/c1-8-6-9(15)2-5-13(8)17-14(19)11-7-10(18(20)21)3-4-12(11)16/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGODNJBVZJZVTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[1-(1-adamantyl)ethylidene]nicotinohydrazide](/img/structure/B5749846.png)
![N-(4-ethoxyphenyl)-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5749854.png)


![4-[3-(2-methylphenyl)acryloyl]morpholine](/img/structure/B5749884.png)
![5-[(4-hydroxy-2-mercapto-6-methyl-5-pyrimidinyl)methyl]-2-furoic acid](/img/structure/B5749887.png)

![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B5749904.png)

![1-[(4-methoxyphenoxy)methyl]-3-nitrobenzene](/img/structure/B5749925.png)

![ethyl 4-{[(3-chlorophenyl)amino]carbonyl}-1H-imidazole-5-carboxylate](/img/structure/B5749934.png)

![3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B5749945.png)